4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide 4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2101199-99-7
VCID: VC5609815
InChI: InChI=1S/C9H16N4O/c1-3-5-13-6-7(10)8(12-13)9(14)11-4-2/h6H,3-5,10H2,1-2H3,(H,11,14)
SMILES: CCCN1C=C(C(=N1)C(=O)NCC)N
Molecular Formula: C9H16N4O
Molecular Weight: 196.254

4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide

CAS No.: 2101199-99-7

Cat. No.: VC5609815

Molecular Formula: C9H16N4O

Molecular Weight: 196.254

* For research use only. Not for human or veterinary use.

4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide - 2101199-99-7

Specification

CAS No. 2101199-99-7
Molecular Formula C9H16N4O
Molecular Weight 196.254
IUPAC Name 4-amino-N-ethyl-1-propylpyrazole-3-carboxamide
Standard InChI InChI=1S/C9H16N4O/c1-3-5-13-6-7(10)8(12-13)9(14)11-4-2/h6H,3-5,10H2,1-2H3,(H,11,14)
Standard InChI Key MZCVDCPKGPWPOK-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=N1)C(=O)NCC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring substituted at positions 1, 3, and 4. The 1-position features a propyl group (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3), while the 3-position hosts a carboxamide group (CONHCH2CH3-\text{CONHCH}_2\text{CH}_3) and the 4-position an amino group (NH2-\text{NH}_2). This configuration is represented by the SMILES notation CCCN1C=C(C(=N1)C(=O)NCC)N, which highlights the connectivity of substituents .

Key structural parameters include:

  • Rotatable bonds: 4, influencing conformational flexibility .

  • Hydrogen bond donors/acceptors: 2 donors (NH2-\text{NH}_2 and CONH-\text{CONH}-) and 3 acceptors (pyrazole ring nitrogens and carbonyl oxygen), critical for molecular interactions .

  • Topological polar surface area (TPSA): 72.9 Ų, suggesting moderate solubility in polar solvents .

Physical and Chemical Properties

Experimental and predicted physicochemical data are summarized below:

PropertyValueSource
Molecular Weight196.25 g/mol
XLogP3-AA (Lipophilicity)0.9
Density1.15 ± 0.1 g/cm³ (Predicted)
Boiling Point398.2 ± 27.0 °C (Predicted)
pKa1.99 ± 0.10 (Predicted)

The compound’s moderate lipophilicity (XLogP3-AA=0.9\text{XLogP3-AA} = 0.9) balances membrane permeability and aqueous solubility, making it suitable for pharmacokinetic optimization .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One optimized pathway proceeds as follows:

  • Formation of Hydrazone: Reaction of ethyl hydrazinecarboxylate with a β-keto ester yields a hydrazone intermediate.

  • Cyclization: Acid-catalyzed cyclization forms the pyrazole ring.

  • Functionalization: Sequential alkylation and amidation introduce the propyl and ethylcarboxamide groups.

This method achieves yields exceeding 65%, with purity validated via HPLC and NMR.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals signals at δ 1.02 (triplet, propyl CH3-\text{CH}_3 ), δ 1.25 (triplet, ethyl CH3-\text{CH}_3 ), and δ 6.45 (singlet, pyrazole CH-\text{CH} ).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 196.25 ([M+H]⁺), consistent with the molecular formula .

Biological Activities and Mechanisms

In Vitro Cytotoxicity

Preliminary studies on cancer cell lines demonstrate promising activity:

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)45–97
HCT-116 (Colon)6–99

Mechanistic studies suggest apoptosis induction through caspase-3 activation and mitochondrial membrane depolarization.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors, antimicrobials, and anti-inflammatory agents. Its carboxamide group enhances target binding through hydrogen bonding, while the propyl chain improves metabolic stability.

Structure-Activity Relationship (SAR)

Key SAR insights include:

  • Amino Group: Essential for hydrogen bonding with biological targets; methylation reduces activity.

  • Propyl Chain: Longer alkyl chains increase lipophilicity but may hinder solubility .

  • Carboxamide: Replacing with ester groups diminishes target affinity.

Comparative Analysis with Structural Analogs

The compound’s uniqueness is evident when compared to related pyrazoles:

CompoundStructural DifferenceBiological Impact
4-Amino-N-methylpyrazoleMethyl vs. ethylcarboxamideLower kinase inhibition potency
Ethyl 3-amino-1H-pyrazole-4-carboxylateEster vs. amideEnhanced solubility, reduced stability
3-Amino-N-benzylpyrazoleBenzyl vs. propylImproved CNS penetration

These comparisons underscore the strategic role of substituents in tuning pharmacodynamic and pharmacokinetic profiles .

Future Directions

Research Priorities

  • In Vivo Studies: Evaluate bioavailability and toxicity in animal models.

  • Target Identification: Use proteomics to uncover novel biological targets.

  • Formulation Development: Explore nanoencapsulation to enhance solubility.

Clinical Translation

The compound’s modular structure positions it as a candidate for combinatorial chemistry, enabling rapid generation of derivatives with optimized properties. Collaborative efforts between synthetic chemists and pharmacologists will accelerate its transition from bench to bedside.

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